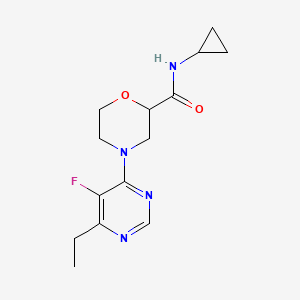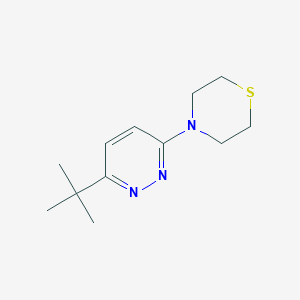![molecular formula C16H22N6 B15121195 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15121195.png)
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a piperazine ring substituted with a pyrimidine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyrimidine: The piperazine ring is then reacted with a pyrimidine derivative. This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Introduction of Methyl and Isopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms of the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as reduced proliferation or increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler analog with similar structural features but lacking the methyl and isopropyl groups.
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methyl and isopropyl groups can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties.
特性
分子式 |
C16H22N6 |
|---|---|
分子量 |
298.39 g/mol |
IUPAC名 |
4-methyl-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H22N6/c1-12(2)15-17-7-5-14(20-15)21-8-10-22(11-9-21)16-18-6-4-13(3)19-16/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
IEWJALVGNWCYEA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B15121114.png)

![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B15121144.png)
![N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121148.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121153.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B15121176.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
